molecular formula C12H15ClN2O B1465746 1-(2-Chlorobenzoyl)piperidin-3-amine CAS No. 1248250-12-5

1-(2-Chlorobenzoyl)piperidin-3-amine

Cat. No. B1465746
CAS RN: 1248250-12-5
M. Wt: 238.71 g/mol
InChI Key: MNQYVRPMFGVZSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as 1-(2-Chlorobenzoyl)piperidin-3-amine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmacological Significance

Piperidine derivatives, including 1-(2-Chlorobenzoyl)piperidin-3-amine, are present in more than twenty classes of pharmaceuticals. They are crucial for designing drugs due to their significant role in the pharmaceutical industry. The development of methods for the synthesis of substituted piperidines is a key task in modern organic chemistry, as these compounds are involved in intra- and intermolecular reactions leading to various biologically active piperidine derivatives .

Alzheimer’s Disease Treatment

Novel piperidine derivatives have been studied for their potential in treating Alzheimer’s disease. Specifically, derivatives with piperidine groups have shown antiaggregatory and antioxidant effects, which are beneficial in multi-targeted approaches to Alzheimer’s disease treatment .

Anticancer Applications

Piperidine moieties are found in compounds that exhibit antiproliferation and antimetastatic effects on various types of cancers. The presence of piperidine in these compounds contributes to their effectiveness against cancer cells .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as Piperine, demonstrate powerful antioxidant actions. These compounds are capable of hindering or suppressing free radicals, which is valuable in the prevention of oxidative stress-related diseases .

Antimicrobial and Antifungal Effects

Piperidine derivatives are utilized for their antimicrobial and antifungal properties. These compounds play an important role in developing treatments for infections caused by bacteria and fungi .

Analgesic and Anti-inflammatory Uses

Due to their pharmacophoric features, piperidine derivatives are used as analgesic and anti-inflammatory agents. They provide relief from pain and reduce inflammation, making them useful in various therapeutic applications .

Antipsychotic Potential

Compounds with a piperidine nucleus are being explored for their antipsychotic effects. These derivatives may offer new avenues for the treatment of psychiatric disorders .

Antihypertensive and Cardiovascular Applications

Piperidine derivatives also find applications in the management of hypertension and other cardiovascular conditions. Their ability to modulate blood pressure and impact cardiovascular health is an area of ongoing research .

Safety and Hazards

The safety data sheet for a related compound, 2-Chlorobenzoyl chloride, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Chlorobenzoyl)piperidin-3-amine, is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-6-2-1-5-10(11)12(16)15-7-3-4-9(14)8-15/h1-2,5-6,9H,3-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQYVRPMFGVZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzoyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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